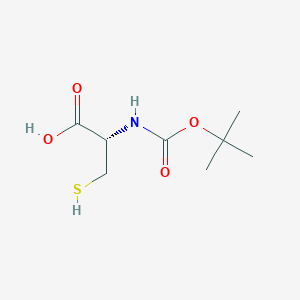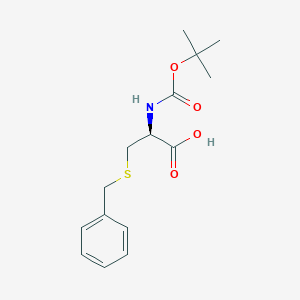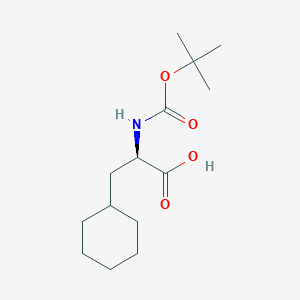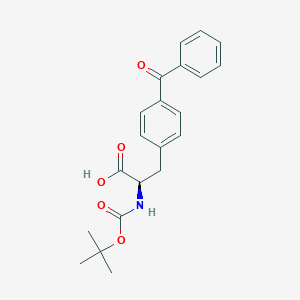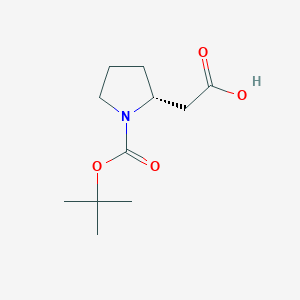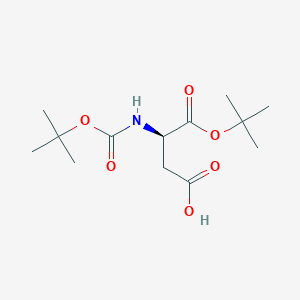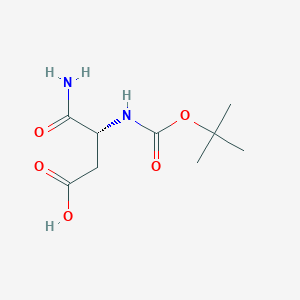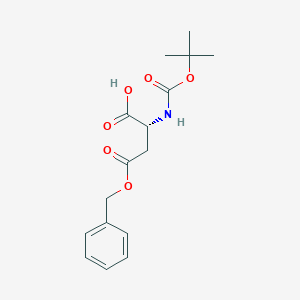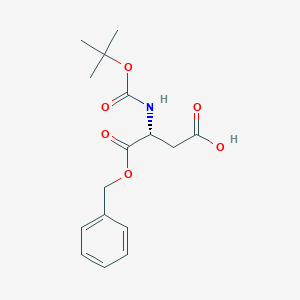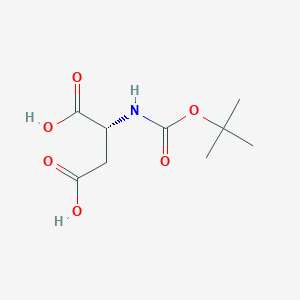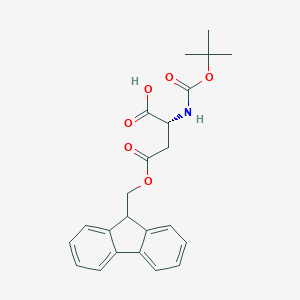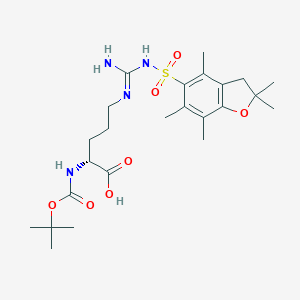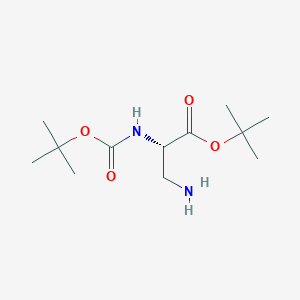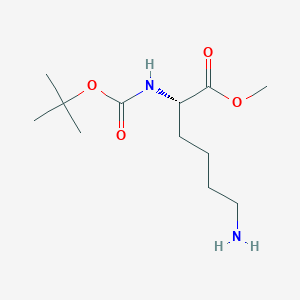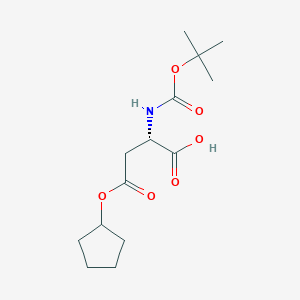
Boc-asp(ocpent)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-asp(ocpent)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid β-(1-pentyl ester), is a derivative of aspartic acid. It is commonly used in peptide synthesis as a protected form of aspartic acid to prevent unwanted side reactions during the synthesis process. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the pentyl ester protects the carboxyl group on the side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-asp(ocpent)-OH typically involves the protection of the amino group of aspartic acid with a tert-butyloxycarbonyl group and the esterification of the carboxyl group with pentanol. The process generally follows these steps:
Protection of the Amino Group: Aspartic acid is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-aspartic acid.
Esterification: The Boc-aspartic acid is then reacted with pentanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow mechanochemistry, such as reactive extrusion, has been explored to enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
Boc-asp(ocpent)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the pentyl ester can be hydrolyzed under basic conditions.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for ester hydrolysis.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.
Major Products Formed
Deprotection: Aspartic acid and pentanol.
Coupling: Peptides with aspartic acid residues.
科学的研究の応用
Boc-asp(ocpent)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of aspartic acid residues in a controlled manner.
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
作用機序
The primary function of Boc-asp(ocpent)-OH is to serve as a protected form of aspartic acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the pentyl ester protects the carboxyl group on the side chain. During peptide synthesis, these protecting groups can be selectively removed to allow for the formation of peptide bonds.
類似化合物との比較
Boc-asp(ocpent)-OH can be compared with other protected forms of aspartic acid, such as:
Boc-asp(OBzl)-OH: Boc-protected aspartic acid with a benzyl ester.
Fmoc-asp(OBzl)-OH: 9-fluorenylmethyloxycarbonyl (Fmoc) protected aspartic acid with a benzyl ester.
Uniqueness
This compound is unique due to the presence of the pentyl ester, which provides different solubility and reactivity properties compared to other esters like benzyl ester. This can be advantageous in certain synthetic applications where specific reaction conditions are required .
特性
IUPAC Name |
(2S)-4-cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO6/c1-14(2,3)21-13(19)15-10(12(17)18)8-11(16)20-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNUOIDFRKKMRF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC1CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
